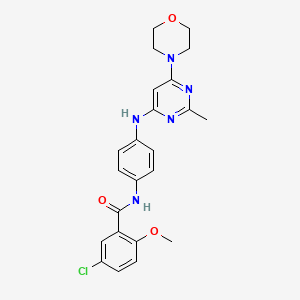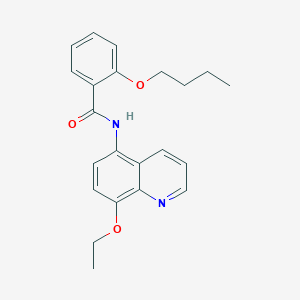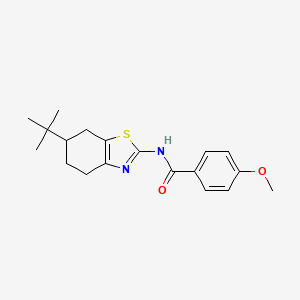![molecular formula C18H14FNO4 B11336125 4-[2-(4-fluorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11336125.png)
4-[2-(4-fluorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-fluorophényl)-2-oxoéthyl]-2-méthyl-1,4-benzoxazépine-3,5(2H,4H)-dione est un composé organique complexe appartenant à la classe des benzoxazépines. Ce composé est caractérisé par la présence d'un groupe fluorophényl, d'un groupe oxoéthyl et d'un noyau benzoxazépine. Les benzoxazépines sont connues pour leurs diverses activités biologiques et sont souvent étudiées pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 4-[2-(4-fluorophényl)-2-oxoéthyl]-2-méthyl-1,4-benzoxazépine-3,5(2H,4H)-dione implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie synthétique courante implique la condensation du 4-fluorobenzaldéhyde avec une amine appropriée pour former un intermédiaire imine. Cet intermédiaire est ensuite soumis à une cyclisation en milieu acide pour former le noyau benzoxazépine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie synthétique afin d'améliorer le rendement et de réduire les coûts. Cela pourrait inclure l'utilisation de catalyseurs plus efficaces, de solvants alternatifs et de conditions réactionnelles optimisées. L'extensibilité de la synthèse est également un facteur critique dans la production industrielle.
Analyse Des Réactions Chimiques
Types de réactions
4-[2-(4-fluorophényl)-2-oxoéthyl]-2-méthyl-1,4-benzoxazépine-3,5(2H,4H)-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier les groupes fonctionnels existants.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir les groupes cétone en alcools ou pour réduire d'autres groupes fonctionnels.
Substitution : Le groupe fluorophényl peut subir des réactions de substitution électrophile ou nucléophile pour introduire de nouveaux substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le brome, le chlore) ou les nucléophiles (par exemple, les amines, les thiols) peuvent être utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des aldéhydes, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, selon le nucléophile ou l'électrophile utilisé.
4. Applications de la recherche scientifique
4-[2-(4-fluorophényl)-2-oxoéthyl]-2-méthyl-1,4-benzoxazépine-3,5(2H,4H)-dione présente plusieurs applications de recherche scientifique :
Chimie : Le composé est étudié pour ses propriétés chimiques et sa réactivité uniques, ce qui en fait un intermédiaire précieux dans la synthèse organique.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la synthèse de divers produits chimiques et matériaux industriels.
5. Mécanisme d'action
Le mécanisme d'action du 4-[2-(4-fluorophényl)-2-oxoéthyl]-2-méthyl-1,4-benzoxazépine-3,5(2H,4H)-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe fluorophényl peut améliorer l'affinité de liaison du composé à certains récepteurs ou enzymes, tandis que le noyau benzoxazépine peut contribuer à son activité biologique globale. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
4-[2-(4-fluorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-(4-fluorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the benzoxazepine core may contribute to its overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
4-éthyl-7-(2-(4-fluorophényl)-2-oxoéthoxy)-2H-chromène-2-one : Ce composé partage le groupe fluorophényl et le groupe oxoéthyl mais a une structure de base différente.
Dérivés de 2-[(4-fluorophényl)sulfonyl]éthoxycarbonyle : Ces composés contiennent également le groupe fluorophényl et sont utilisés dans diverses applications chimiques.
Unicité
4-[2-(4-fluorophényl)-2-oxoéthyl]-2-méthyl-1,4-benzoxazépine-3,5(2H,4H)-dione est unique en raison de sa combinaison spécifique de groupes fonctionnels et de structure de base. Cette structure unique contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C18H14FNO4 |
|---|---|
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
4-[2-(4-fluorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C18H14FNO4/c1-11-17(22)20(10-15(21)12-6-8-13(19)9-7-12)18(23)14-4-2-3-5-16(14)24-11/h2-9,11H,10H2,1H3 |
Clé InChI |
UQFVYUXOOIXVPT-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,6-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11336055.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone](/img/structure/B11336056.png)
![4-tert-butyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11336060.png)

![1-(3-acetylphenyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336069.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336090.png)
![2-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11336096.png)


![2-bromo-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11336112.png)
![2-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11336118.png)
![6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11336149.png)
